molecular formula C9H15N3O2S B13963181 N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide

N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide

Cat. No.: B13963181
M. Wt: 229.30 g/mol
InChI Key: LLNYZSQYHCHMKL-UHFFFAOYSA-N
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Description

N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the pyrazine ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with sulfonamide precursors. One common method is the reaction of pyrazine-2-carboxylic acid with isopropylamine to form the corresponding amide, followed by sulfonation using chlorosulfonic acid. The reaction conditions usually involve:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Anhydrous solvents such as dichloromethane or chloroform

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Amines in the presence of a base like triethylamine

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazine ring.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

  • N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine
  • (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide

Uniqueness

N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide is unique due to its specific combination of the pyrazine ring and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

N-propan-2-yl-1-pyrazin-2-ylethanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-7(2)12-15(13,14)8(3)9-6-10-4-5-11-9/h4-8,12H,1-3H3

InChI Key

LLNYZSQYHCHMKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C(C)C1=NC=CN=C1

Origin of Product

United States

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